1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
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Overview
Description
Reagents: The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure or through the use of a carboxylating agent like diethyl carbonate.
Conditions: This step typically requires a catalyst such as palladium on carbon (Pd/C) and is performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions
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Formation of the Bipyrazole Core:
Starting Materials: 3,5-dimethylpyrazole and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid can undergo various chemical reactions, including:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
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Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can yield alcohols or amines depending on the specific functional groups present.
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Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: These reactions often require a catalyst like copper(I) iodide (CuI) and are performed under mild conditions to prevent degradation of the bipyrazole core.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid has several applications in scientific research:
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Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers to improve thermal stability and mechanical properties.
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Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
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Medicine:
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
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Industry:
Coatings: Applied in the formulation of advanced coatings with enhanced durability.
Electronics: Used in the production of organic semiconductors.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The pathways involved often include modulation of signal transduction processes and alteration of gene expression.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid
- 1-(4-Methylphenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid
Comparison: 1-(4-Fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability of compounds and can improve binding affinity to biological targets compared to their non-fluorinated counterparts.
This compound’s distinct properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in both theoretical and applied research.
Properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-12(7-19(2)17-9)14-13(15(21)22)8-20(18-14)11-5-3-10(16)4-6-11/h3-8H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYVMXZPIHFIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150517 |
Source
|
Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-14-0 |
Source
|
Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1′,3′-dimethyl[3,4′-bi-1H-pyrazole]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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